molecular formula C21H31N3O6 B13056411 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid

2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid

Cat. No.: B13056411
M. Wt: 421.5 g/mol
InChI Key: NOMTUWPUIKZBDK-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides to form the final product.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with enzymes and proteins. These interactions can inhibit enzyme activity or modify protein function, making the compound valuable in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-lysine: Similar protecting group strategy but different amino acid.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar protecting group strategy but different amino acid.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is unique due to the combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups on a single molecule. This dual protection strategy allows for selective deprotection and targeted interactions in complex synthetic and biological systems.

Properties

Molecular Formula

C21H31N3O6

Molecular Weight

421.5 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H31N3O6/c1-21(2,3)30-20(28)22-16-9-11-24(12-10-16)13-17(18(25)26)23-19(27)29-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,28)(H,23,27)(H,25,26)

InChI Key

NOMTUWPUIKZBDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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